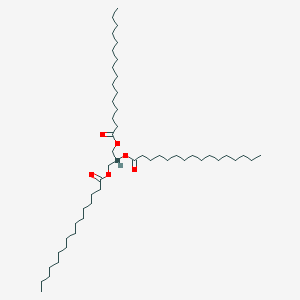Glyceryl-2-13C trihexadecanoate
CAS No.: 287111-33-5
Cat. No.: VC3949315
Molecular Formula: C51H98O6
Molecular Weight: 808.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 287111-33-5 |
|---|---|
| Molecular Formula | C51H98O6 |
| Molecular Weight | 808.3 g/mol |
| IUPAC Name | 2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate |
| Standard InChI | InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1 |
| Standard InChI Key | PVNIQBQSYATKKL-KRXTUEGCSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
Glyceryl-2-13C trihexadecanoate consists of a glycerol backbone where the central carbon (sn-2 position) is enriched with the 13C isotope. Each hydroxyl group of the glycerol is esterified with a hexadecanoic acid (C16:0) chain. The 13C labeling at the sn-2 position is strategically significant, as this carbon is metabolically distinct in lipid processing pathways .
Key Structural Features:
-
Glycerol Backbone: after esterification.
-
Isotopic Purity: ≥99 atom % 13C at the sn-2 position, ensuring minimal interference from natural abundance isotopes .
Table 1: Molecular Properties of Glyceryl-2-13C Trihexadecanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 808.3 g/mol | |
| CAS Number | 287111-33-5 | |
| Isotopic Label Position | sn-2 Glycerol Carbon | |
| Purity | ≥98% Chemical, 99% 13C |
Applications in Metabolic Research
13C Metabolic Flux Analysis (MFA)
Glyceryl-2-13C trihexadecanoate is widely used to investigate lipid biosynthesis and degradation. In Yarrowia lipolytica studies, 13C-labeled tracers revealed flux through the glyoxylate shunt and tricarboxylic acid (TCA) cycle, highlighting malate transport as a key energy node . Similarly, in cancer cell models, 13C MFA traced the reductive carboxylation of α-ketoglutarate, a pathway upregulated under hypoxia .
Table 2: Key Metabolic Pathways Probed Using Glyceryl-2-13C Trihexadecanoate
Lipidomics and Structural Elucidation
Mass spectrometry (MS) techniques, particularly MS³, utilize the 13C label to differentiate isobaric TAGs. For example, in RAW 264.7 macrophages, the 13C signature allowed unambiguous identification of 16:0/16:0/16:1 TAG species, avoiding confusion with 14:0/16:0/18:1 isomers .
Comparison with Analogous Isotopologues
Positional Isotopomers
-
Glyceryl-1-13C Trihexadecanoate: 13C at sn-1; used to study phospholipid asymmetry .
-
Glyceryl-1,3-13C₂ Trihexadecanoate: Dual labeling for tracking bidirectional lipid fluxes .
Table 3: Isotopologue Comparison
Analytical Methods and Regulatory Status
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume